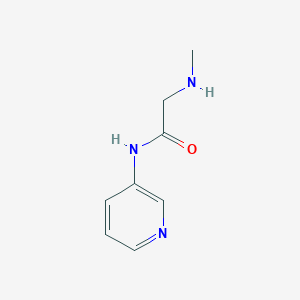
N~2~-methyl-N-pyridin-3-ylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-methyl-N-pyridin-3-ylglycinamide is a chemical compound with the empirical formula C9H14Cl2N2O2 It is a derivative of glycine, where the amino group is substituted with a pyridin-3-ylmethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N~2~-methyl-N-pyridin-3-ylglycinamide can be synthesized through a series of chemical reactions involving the starting materials pyridine and glycine derivatives. One common method involves the alkylation of glycine with pyridin-3-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of N2-methyl-N-pyridin-3-ylglycinamide may involve continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a catalyst like Raney nickel can be employed to achieve high yields of the compound .
Chemical Reactions Analysis
Types of Reactions
N~2~-methyl-N-pyridin-3-ylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-3-ylmethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of N2-methyl-N-pyridin-3-ylglycinic acid.
Reduction: Formation of N2-methyl-N-pyridin-3-ylmethylamine.
Substitution: Formation of N2-methyl-N-azidomethylglycinamide.
Scientific Research Applications
N~2~-methyl-N-pyridin-3-ylglycinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of N2-methyl-N-pyridin-3-ylglycinamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity. Alternatively, it can enhance enzyme activity by stabilizing the enzyme-substrate complex .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(pyridin-4-ylmethyl)glycine dihydrochloride
- N-Methyl-N-(pyridin-2-ylmethyl)glycine dihydrochloride
- N-Methyl-1-pyridin-2-ylpropan-2-amine
Uniqueness
N~2~-methyl-N-pyridin-3-ylglycinamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(methylamino)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C8H11N3O/c1-9-6-8(12)11-7-3-2-4-10-5-7/h2-5,9H,6H2,1H3,(H,11,12) |
InChI Key |
WIQGCSVHYQZMKW-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


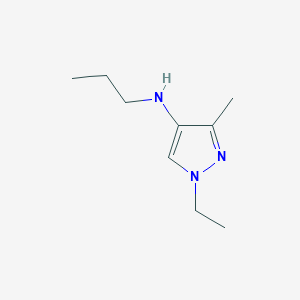
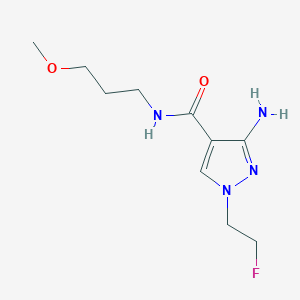
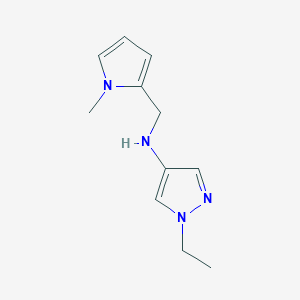
![4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B11741073.png)
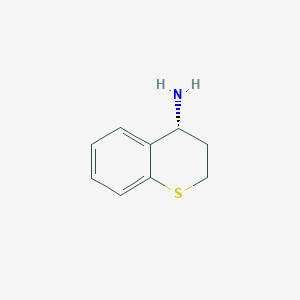
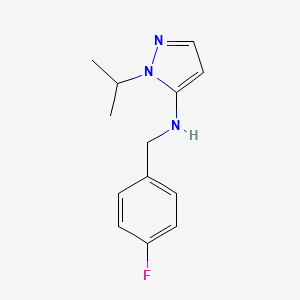
![1-(2-fluoroethyl)-4-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11741091.png)
![1,5-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11741099.png)
![ethyl N-[3-hydroxy-2-(piperidin-1-yliminomethyl)but-2-enoyl]carbamate](/img/structure/B11741101.png)
![2-amino-3-{[(2E)-3-phenylprop-2-en-1-ylidene]amino}but-2-enedinitrile](/img/structure/B11741105.png)
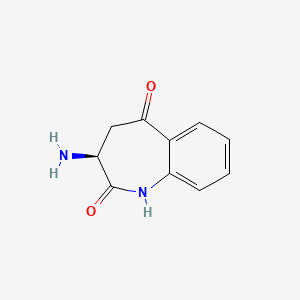
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11741112.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11741119.png)
amine](/img/structure/B11741131.png)
